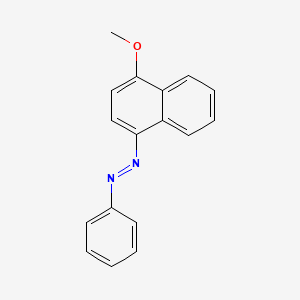

1-Methoxy-4-(Phenylazo)Naphthalene

Description

Established Synthetic Routes to 1-Methoxy-4-(Phenylazo)Naphthalene

The primary and most well-established method for synthesizing this compound involves a two-step process: a diazo coupling reaction followed by methylation.

The initial and critical step in the synthesis is the diazo coupling reaction. This classic organic reaction involves the electrophilic attack of a diazonium salt on an activated aromatic ring. In this specific synthesis, the key precursors are aniline (B41778) and 1-naphthol (B170400) (also known as α-naphthol). chemicalbook.com

The process begins with the diazotization of aniline. chemicalbook.com Aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the benzenediazonium (B1195382) ion. youtube.comchemguide.co.ukcuhk.edu.hk This diazonium ion is a relatively weak electrophile.

The benzenediazonium ion then undergoes an electrophilic aromatic substitution reaction with 1-naphthol. chemicalbook.comcuhk.edu.hk The hydroxyl group of 1-naphthol is a strong activating group, directing the incoming electrophile to the para position (C4) due to steric hindrance at the ortho position (C2). The reaction is typically carried out in a basic medium, which deprotonates the hydroxyl group to form the more strongly activating phenoxide ion, thus facilitating the coupling. chemguide.co.uklibretexts.org This coupling reaction results in the formation of 4-(phenylazo)-1-naphthol (B1615267). chemicalbook.comnist.gov

Table 1: Key Precursors for the Synthesis of 4-(phenylazo)-1-naphthol

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |

| Aniline | C₆H₇N | 93.13 | Source of the diazonium ion |

| 1-Naphthol | C₁₀H₈O | 144.17 | Coupling component |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent |

| Hydrochloric Acid | HCl | 36.46 | Catalyst for diazotization |

Following the successful synthesis of 4-(phenylazo)-1-naphthol, the next step is the methylation of the hydroxyl group to yield the target compound, this compound. This transformation is a nucleophilic substitution reaction where the oxygen atom of the hydroxyl group acts as a nucleophile.

A common and effective method for this methylation is the Williamson ether synthesis. youtube.com This involves deprotonating the hydroxyl group of 4-(phenylazo)-1-naphthol with a suitable base, such as sodium hydroxide (B78521), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, attacking a methylating agent like methyl iodide or dimethyl sulfate (B86663). youtube.com The reaction proceeds via an S(_N)2 mechanism, resulting in the formation of the ether linkage and yielding this compound.

Alternative methylation strategies might involve the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, especially if the starting material has limited solubility in the reaction solvent.

Synthetic Optimization and Yield Enhancement in Research Contexts

In research and industrial settings, optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key areas of optimization include:

Reaction Conditions: Fine-tuning the temperature, pH, and reaction time for both the diazo coupling and methylation steps can significantly impact the yield. For instance, maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. youtube.com

Reagent Stoichiometry: Precise control over the molar ratios of the reactants is essential. An excess of either the diazonium salt or the coupling component can lead to the formation of byproducts, complicating the purification process.

Catalyst Selection: In the methylation step, the choice of base and methylating agent can influence the reaction rate and efficiency. The use of more reactive but also more hazardous reagents like dimethyl sulfate requires careful handling and consideration of safety protocols.

Purification Techniques: Developing efficient purification methods, such as recrystallization or chromatography, is vital to obtain a high-purity product. The choice of solvent for recrystallization is particularly important for achieving good recovery of the final compound.

Research efforts may also explore one-pot synthesis procedures where both the coupling and methylation reactions are carried out in a single reaction vessel, potentially reducing processing time and waste.

Chemical Reactivity and Derivative Synthesis

The chemical structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

The azo group (-N=N-) is a key functional group that can undergo various transformations.

Reduction: The azo bond can be reduced to form two separate amine compounds. This reductive cleavage can be achieved using various reducing agents, such as sodium dithionite (B78146) (Na(_2)S(_2)O(_4)) or catalytic hydrogenation. nih.gov This reaction is often used in the analysis of azo dyes and can also be a pathway to synthesize novel aromatic amines. nih.gov The products of the reduction of this compound would be 1-methoxy-4-aminonaphthalene and aniline.

Further Coupling Reactions: While the existing azo group is generally stable, under specific conditions, further reactions involving the aromatic rings can occur. However, direct further coupling at the azo group itself is not a common transformation.

The naphthalene (B1677914) ring system in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic systems, nucleophilic aromatic substitution can occur on the naphthalene ring, particularly if a good leaving group is present. For instance, if a nitro group were introduced onto the ring, it could potentially be displaced by a strong nucleophile. Furthermore, derivatization strategies could involve the initial conversion of the methoxy (B1213986) group to a better leaving group to facilitate nucleophilic attack at the C1 position. ui.ac.id

Table 2: Potential Derivatives of this compound

| Reaction Type | Reagents | Potential Product |

| Azo Group Reduction | Na₂S₂O₄ | 1-Methoxy-4-aminonaphthalene and Aniline |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-methoxy-4-(phenylazo)naphthalene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methoxy-4-(phenylazo)naphthalene |

Structure

3D Structure

Properties

CAS No. |

24390-69-0 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(4-methoxynaphthalen-1-yl)-phenyldiazene |

InChI |

InChI=1S/C17H14N2O/c1-20-17-12-11-16(14-9-5-6-10-15(14)17)19-18-13-7-3-2-4-8-13/h2-12H,1H3 |

InChI Key |

DPJLHOWRSVQVIO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methoxy 4 Phenylazo Naphthalene

Chemical Reactivity and Derivative Synthesis

Methoxylation Strategies and Analogous Compounds

The introduction of a methoxy (B1213986) group onto a naphthalene (B1677914) scaffold, particularly in the context of azo compounds, can be achieved through various synthetic routes. The primary strategy for the synthesis of 1-Methoxy-4-(Phenylazo)Naphthalene involves the methylation of its hydroxyl precursor, 4-phenylazo-1-naphthol. This transformation is a common and well-established method in organic synthesis.

Methoxylation of 4-Phenylazo-1-Naphthol

The most direct method for the preparation of this compound is the etherification of 4-phenylazo-1-naphthol. The Williamson ether synthesis is a widely employed and efficient strategy for this purpose. This reaction involves the deprotonation of the hydroxyl group of the naphthol to form a more nucleophilic naphthoxide ion, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:

Deprotonation: The phenolic hydroxyl group of 4-phenylazo-1-naphthol is acidic and can be deprotonated by a suitable base, such as sodium hydroxide (B78521) (NaOH) or a stronger base like sodium hydride (NaH), to form the sodium naphthoxide salt.

Nucleophilic Attack: The resulting naphthoxide ion acts as a nucleophile and attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The iodide or sulfate ion acts as the leaving group, resulting in the formation of the methyl ether, this compound.

A similar strategy is employed in the synthesis of other methoxynaphthalene compounds. For example, the synthesis of para-deuterated 1-methoxynaphthalene (B125815) begins by treating the corresponding naphthol with sodium hydroxide followed by methyl iodide to form the methoxy ether. youtube.com

Synthesis of the Precursor and Analogous Compounds

The precursor, 4-phenylazo-1-naphthol, is synthesized via an azo coupling reaction. This reaction is a classic example of electrophilic aromatic substitution where a diazonium salt acts as the electrophile and a highly activated aromatic compound, in this case, a naphthol, serves as the nucleophile.

Synthesis of 4-Phenylazo-1-Naphthol:

The synthesis involves two main steps:

Diazotization of Aniline (B41778): Aniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the benzenediazonium (B1195382) chloride salt. youtube.com Maintaining a low temperature is crucial as diazonium salts are generally unstable at higher temperatures. youtube.com

Azo Coupling: The freshly prepared diazonium salt is then added to a solution of 1-naphthol (B170400) (also known as α-naphthol) dissolved in an alkaline medium, such as an aqueous sodium hydroxide solution. researchgate.netresearchgate.net The alkaline conditions deprotonate the hydroxyl group of the naphthol, forming the highly activated naphthoxide ion, which enhances its reactivity as a coupling partner. researchgate.net The electrophilic diazonium cation then attacks the electron-rich naphthalene ring, typically at the position para to the hydroxyl group (C4), to yield 4-phenylazo-1-naphthol. researchgate.netresearchgate.net

This general azo coupling methodology is versatile and is used to create a wide variety of azo dyes. For instance, coupling a phenyl diazonium salt with β-naphthol (2-naphthol) results in the formation of 1-phenylazo-2-naphthol.

The table below summarizes the key reactants and products in these synthetic pathways.

| Compound Name | Molecular Formula | Role in Synthesis | Relevant Synthesis |

| Aniline | C₆H₇N | Starting material | Diazotization |

| 1-Naphthol (α-Naphthol) | C₁₀H₈O | Coupling partner | Azo Coupling |

| Benzenediazonium Chloride | C₆H₅ClN₂ | Electrophilic intermediate | Azo Coupling |

| 4-Phenylazo-1-naphthol | C₁₆H₁₂N₂O | Precursor to the title compound researchgate.net | Azo Coupling / Williamson Ether Synthesis |

| Methyl Iodide | CH₃I | Methylating agent | Williamson Ether Synthesis |

| This compound | C₁₇H₁₄N₂O | Final product sigmaaldrich.comchemicalbook.comchemicalbook.com | Williamson Ether Synthesis |

| 1-Phenylazo-2-naphthol | C₁₆H₁₂N₂O | Analogous compound | Azo Coupling |

Other analogous compounds include various substituted naphthalene derivatives. For example, researchers have synthesized naphthalene derivatives containing different functional groups by replacing the indole (B1671886) ring of melatonin (B1676174) with a naphthalene ring to investigate their biological activities. ebyu.edu.trscielo.br The synthesis of these analogs often involves multi-step processes, including reactions to build the naphthalene core or modify its substituents. nih.govnih.govnih.gov

Spectroscopic Characterization and Molecular Structure Elucidation of 1 Methoxy 4 Phenylazo Naphthalene

Advanced Spectroscopic Techniques for Structural Analysis

A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR) spectroscopy, and Mass Spectrometry, has been employed to provide a comprehensive understanding of the molecular framework of 1-Methoxy-4-(phenylazo)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the naphthalene (B1677914) ring system are expected to show complex splitting patterns due to spin-spin coupling. The methoxy (B1213986) group protons will appear as a distinct singlet, likely in the range of δ 3.9-4.1 ppm. The protons of the phenyl ring attached to the azo group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the azo linkage.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom of the methoxy group is expected to have a chemical shift in the range of δ 55-60 ppm. The aromatic carbons will resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atoms directly attached to the methoxy group and the azo group will experience significant shifts due to the electronic effects of these substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | 3.9 - 4.1 (s) | 55 - 60 |

| Naphthalene Ring Protons | 7.0 - 8.5 (m) | 110 - 150 |

| Phenyl Ring Protons | 7.2 - 7.9 (m) | 120 - 140 |

Note: 's' denotes a singlet and 'm' denotes a multiplet.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Photochemical Response

The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorption bands in both the ultraviolet and visible regions, a consequence of its extended π-conjugated system. While a spectrum for the target compound is not available, the spectrum of the closely related analogue, 4-(phenylazo)-1-naphthol (B1615267), provides valuable insight.

The electronic spectrum of 4-(phenylazo)-1-naphthol exhibits a prominent absorption maximum in the visible region, which is responsible for its color chemicalbook.com. This absorption is attributed to the π → π* electronic transition within the conjugated azo-naphthalene chromophore. The presence of the methoxy group in this compound, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the hydroxyl group in the analogue, leading to a potential deepening of the color. Additionally, transitions associated with the naphthalene and benzene rings are expected in the UV region.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 400 - 500 | Phenylazo-naphthalene system |

| π → π | 250 - 350 | Naphthalene and Phenyl rings |

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its constituent parts. Analysis of the FTIR spectrum of the analogue 4-phenylazo-1-naphthol reveals key vibrational frequencies that are expected to be present in the target molecule rsc.org.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene and phenyl rings.

N=N stretching: A band in the region of 1400-1450 cm⁻¹, which is characteristic of the azo group. This band can sometimes be weak in symmetrical azo compounds.

C-O stretching: A strong band, typically in the range of 1250-1000 cm⁻¹, corresponding to the aryl-ether linkage of the methoxy group.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H | 3100 - 3000 |

| Aromatic C=C | 1600 - 1450 |

| Azo (N=N) | 1400 - 1450 |

| Aryl-O-CH₃ (C-O stretch) | 1250 - 1000 |

Mass Spectrometry: Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₇H₁₄N₂O), the calculated monoisotopic mass is 262.1106 Da.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 262. The fragmentation pattern can be predicted based on the fragmentation of similar azo dyes. Common fragmentation pathways for aromatic azo compounds involve cleavage of the C-N and N=N bonds. Expected fragmentation patterns for this compound would likely include:

Loss of the phenyl group (C₆H₅), leading to a fragment at m/z 185.

Loss of the methoxy group (OCH₃), resulting in a fragment at m/z 231.

Cleavage of the azo bond, potentially forming radical cations of the naphthalene and phenyl moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 262 | [M]⁺ (Molecular Ion) |

| 231 | [M - OCH₃]⁺ |

| 185 | [M - C₆H₅]⁺ |

| 157 | [C₁₁H₉O]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure and Molecular Conformation

As of the latest literature search, the single-crystal X-ray structure of this compound has not been reported. Therefore, a definitive determination of its solid-state structure, including crystal system, space group, and precise bond lengths and angles, is not possible at this time.

However, based on the known structures of other naphthalene derivatives, some predictions about the molecular conformation can be made. The molecule is expected to adopt a largely planar conformation to maximize π-conjugation between the naphthalene and phenylazo moieties. The methoxy group may lie in the plane of the naphthalene ring or be slightly twisted. The dihedral angle between the naphthalene and phenyl rings will be a key conformational parameter. A study on a naphthalene-based crystal structure with pyridylimine-binding units showed a monoclinic system with a P2₁/c space group, which is common for such aromatic compounds mdpi.com. It is plausible that this compound could crystallize in a similar system.

Analysis of Azo Linkage Geometry (trans-configuration prevalence)

The key geometric parameters defining the azo linkage include the N=N bond length and the C-N=N bond angles. In related trans-azobenzene derivatives, the N=N bond length is typically in the range of 1.24–1.26 Å. The bond angles around the nitrogen atoms are generally close to 120°, consistent with sp² hybridization. For this compound, it is expected that the N=N bond length and the C-N=N angles would fall within these established ranges, characteristic of a planar trans-azo linkage.

It is important to note that the trans isomer can be converted to the cis isomer upon irradiation with light of a suitable wavelength, a phenomenon known as photoisomerization. However, the cis form is typically less stable and will thermally revert to the more stable trans configuration.

Table 1: Expected Geometric Parameters of the trans-Azo Linkage in this compound

| Parameter | Expected Value |

| Isomeric Form | trans |

| N=N Bond Length | ~ 1.24 - 1.26 Å |

| C-N=N Bond Angle | ~ 120° |

| Dihedral Angle (C-N=N-C) | ~ 180° |

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound pack together in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and ultimately influence the macroscopic properties of the material, such as its melting point, solubility, and color. While a definitive crystal packing analysis for this specific compound is not available, insights can be drawn from studies of analogous naphthalene and azo-containing molecules.

The planar and aromatic nature of the naphthalene and phenyl rings suggests that π-π stacking interactions are likely to be a dominant force in the crystal packing. In such arrangements, the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. The methoxy group, with its electron-donating character, can influence the electron density of the naphthalene ring system and thus modulate the strength of these π-π interactions.

Furthermore, the presence of the methoxy group introduces the possibility of weak C-H···O hydrogen bonds , where a hydrogen atom from a C-H bond on an adjacent molecule interacts with the oxygen atom of the methoxy group. Although weaker than conventional hydrogen bonds, these interactions can play a crucial role in directing the specific three-dimensional arrangement of the molecules. The azo group's nitrogen atoms can also act as weak hydrogen bond acceptors.

The interplay of these various intermolecular forces—π-π stacking, van der Waals forces, and weak hydrogen bonds—results in a specific, ordered three-dimensional supramolecular architecture. The precise nature of this assembly, whether it be herringbone, layered, or another motif, would require experimental determination through single-crystal X-ray diffraction.

Table 2: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Description |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. |

| Van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary dipoles. |

| C-H···O Hydrogen Bonds | Weak electrostatic interactions between a C-H bond and the oxygen atom of the methoxy group. |

| C-H···N Hydrogen Bonds | Weak electrostatic interactions involving the nitrogen atoms of the azo group. |

Theoretical and Computational Investigations of 1 Methoxy 4 Phenylazo Naphthalene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For a molecule like 1-Methoxy-4-(Phenylazo)Naphthalene, with its extended π-system and potential for structural isomerism, these methods are particularly illuminating.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and energetics of molecules. In DFT, the fundamental variable is the electron density, from which all ground-state properties of the system can be derived. For aromatic azo compounds like this compound, DFT calculations, often employing hybrid functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict molecular geometries, vibrational frequencies, and the energies of different electronic states. These calculations are crucial for understanding the molecule's stability and preferred conformation.

Semi-Empirical Methods (e.g., AM1, PM3) for Property Prediction

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a faster, albeit less rigorous, alternative to ab initio methods like DFT. chemrxiv.orguni.lu These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. chemrxiv.orguni.lu This parameterization, derived from experimental data, allows for the rapid prediction of various molecular properties, including heats of formation, dipole moments, and ionization potentials for a wide range of organic molecules. chemrxiv.orguni.lunih.gov For a molecule of the size of this compound, AM1 and PM3 can be valuable for preliminary conformational analysis and for screening potential reaction pathways before undertaking more computationally intensive DFT calculations. chemrxiv.orguni.lunih.gov

Electronic Properties and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods provide powerful tools to map out this electronic landscape and identify key features that govern reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings and the azo bridge. The presence of the methoxy (B1213986) group (an electron-donating group) is expected to raise the energy of the HOMO, while the phenylazo group can influence both the HOMO and LUMO energies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene (B1677914) | -6.13 | -1.38 | 4.75 |

| Anthracene | -5.83 | -1.95 | 3.88 |

| 1-Naphthol (B170400) | -5.75 | -1.21 | 4.54 |

| Azobenzene (B91143) | -6.42 | -2.95 | 3.47 |

Note: The values in this table are representative and can vary depending on the computational method and basis set used.

Charge Distribution and Reaction Site Prediction

The distribution of electron density within a molecule is not uniform. Some atoms or regions will have a partial positive charge (electrophilic sites), while others will have a partial negative charge (nucleophilic sites). Computational methods can calculate this charge distribution, often visualized as a molecular electrostatic potential (MEP) map. The MEP map provides a color-coded guide to the electrostatic potential on the molecule's surface, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). Another method for analyzing charge distribution is Mulliken population analysis, which assigns partial charges to each atom in the molecule. By identifying the most electron-rich and electron-poor sites, these methods can predict where the molecule is most likely to be attacked by electrophiles or nucleophiles, respectively. For this compound, the nitrogen atoms of the azo group and the oxygen atom of the methoxy group are expected to be nucleophilic centers, while the aromatic rings will have regions of varying electron density susceptible to electrophilic attack.

Tautomerism and Intramolecular Proton Transfer Studies

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a crucial aspect of the chemistry of many organic compounds. For this compound, the potential for azo-hydrazo tautomerism exists.

This equilibrium involves the migration of a proton from an adjacent carbon atom of the naphthalene ring to one of the nitrogen atoms of the azo group, forming the hydrazo tautomer. The azo form is generally more stable in non-polar solvents, while the hydrazo form can be favored in polar solvents and in the solid state.

Computational studies, particularly using DFT, can be employed to calculate the relative energies of the azo and hydrazo tautomers. These calculations can also model the transition state for the intramolecular proton transfer between the two forms, providing the activation energy for the tautomerization process. The relative stability of the tautomers is influenced by factors such as the electronic nature of substituents, solvent effects, and the possibility of intramolecular hydrogen bonding in the hydrazo form.

| Factor | Effect on Equilibrium |

|---|---|

| Solvent Polarity | Increasing polarity often favors the more polar hydrazo tautomer. |

| Electron-Donating Groups | Can stabilize the azo form by increasing electron density on the azo bridge. |

| Electron-Withdrawing Groups | May favor the hydrazo form by stabilizing the negative charge on the nitrogen. |

| Intramolecular Hydrogen Bonding | Strongly stabilizes the hydrazo tautomer if a suitable proton donor/acceptor is present. |

Azo-Hydrazone Tautomeric Equilibria in Solution and Solid State

The phenomenon of azo-hydrazone tautomerism is a critical aspect of the chemistry of arylazo-naphthols and related compounds, including this compound. This equilibrium involves the reversible transformation between the azo form and the hydrazone form. In the case of hydroxy-substituted azo compounds, this equilibrium is well-documented, with the hydrazone form often being significant. researchgate.net For methoxy derivatives like this compound, while the primary focus of some studies has been on cis-trans isomerization, the underlying principles of tautomerism remain relevant to understanding their electronic and structural properties.

In solution, the position of the azo-hydrazone equilibrium is influenced by the solvent's polarity. researchgate.net Generally, polar solvents tend to shift the equilibrium towards the more polar hydrazone tautomer. researchgate.netrsc.org This is attributed to the stabilization of the hydrazone form through favorable electrostatic interactions and resonance delocalization. rsc.org While specific studies on this compound's tautomerism in various solvents are not extensively detailed in the provided results, the general trend observed for related azo dyes suggests a similar behavior.

In the solid state, the predominant tautomeric form can differ from that in solution. Crystal packing forces and intermolecular interactions play a significant role in determining which tautomer is more stable. researchgate.net For some azo compounds, the hydrazone form is favored in the solid state. researchgate.net Spectroscopic techniques such as solid-state NMR are instrumental in characterizing the tautomeric forms in the solid phase. rsc.org For instance, in related azo dyes, solid-state NMR has confirmed the predominance of the hydrazone form. rsc.org The investigation of azocalixarenes has also shown that complexation with cations can induce a shift towards the quinone-hydrazone form in the solid state. nih.gov

The following table summarizes the general influence of the medium on the azo-hydrazone equilibrium based on studies of related compounds.

| Medium | Predominant Tautomer | Influencing Factors |

| Solution (Polar Solvents) | Hydrazone | Stabilizing resonance delocalization, favorable electrostatic interactions. researchgate.netrsc.org |

| Solution (Non-polar Solvents) | Azo (generally) | Less stabilization of the more polar hydrazone form. |

| Solid State | Varies (often Hydrazone) | Crystal packing forces, intermolecular hydrogen bonding. researchgate.net |

Computational Modeling of Proton Exchange Dynamics

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the intricacies of proton exchange dynamics in tautomeric systems. rsc.org These methods allow for the calculation of the relative stabilities of the azo and hydrazone tautomers and the energy barriers for their interconversion.

The modeling process typically involves optimizing the geometries of both tautomers and the transition state connecting them. psu.eduresearchgate.net By calculating the Gibbs free energies of these species, the equilibrium constant for the tautomeric interconversion can be predicted. researchtrends.net These computational models can account for the effects of the surrounding environment, such as a solvent, by using models like the Polarizable Continuum Model (PCM). nih.govmdpi.com

For proton exchange in related systems, computational studies have revealed that the process is often facilitated by an intramolecular hydrogen bond. researchgate.net The dynamics of this proton transfer can be simulated to understand the mechanism at a molecular level. Advanced computational techniques, such as those combining quantum mechanics and molecular mechanics (QM/MM), can provide a more detailed picture of the reaction dynamics in complex environments. chemrxiv.org

The table below outlines the key aspects of computational modeling applied to proton exchange dynamics in tautomeric systems.

| Computational Aspect | Description |

| Geometry Optimization | Determination of the lowest energy structures for the azo and hydrazone tautomers and the transition state. researchtrends.net |

| Energy Calculations | Calculation of the relative Gibbs free energies to predict tautomeric equilibrium constants. researchgate.netresearchtrends.net |

| Solvent Models (e.g., PCM) | Incorporation of solvent effects on the stability of tautomers and the transition state. nih.govmdpi.com |

| Transition State Theory | Used to calculate the rate constants for the forward and reverse proton transfer reactions. longdom.org |

| Molecular Dynamics Simulations | Simulation of the time evolution of the system to observe the proton exchange process directly. chemrxiv.org |

Solvent and Substituent Effects on Tautomeric Preferences

The tautomeric equilibrium between the azo and hydrazone forms is highly sensitive to both the nature of the solvent and the presence of substituents on the aromatic rings.

Solvent Effects: As previously mentioned, the polarity of the solvent plays a crucial role. researchgate.net Polar solvents generally favor the more polar hydrazone form due to better solvation of the separated charges in this tautomer. researchgate.netrsc.org This has been consistently observed in both experimental and computational studies of various azo dyes. researchgate.net For example, in studies of 1-phenylazo-2-naphthol derivatives, increasing the solvent polarity shifts the equilibrium towards the hydrazo (quinone) form. researchgate.net

Substituent Effects: The electronic nature of substituents on the phenyl or naphthyl rings can significantly influence the relative stability of the tautomers. Electron-donating groups and electron-withdrawing groups can have opposing effects.

Electron-donating groups tend to stabilize the azo form. researchgate.net

Electron-withdrawing groups generally favor the hydrazone form. nih.gov

These effects can be rationalized by considering how the substituents affect the acidity of the phenolic proton (in hydroxyazo compounds) and the basicity of the azo nitrogen atoms. Computational studies using DFT can quantify these substituent effects by calculating the relative energies of the tautomers for a series of substituted compounds. researchgate.netnih.gov

The following table provides a summary of the expected effects of solvents and substituents on the tautomeric equilibrium of compounds related to this compound.

| Factor | Influence on Tautomeric Equilibrium |

| Increasing Solvent Polarity | Shifts equilibrium towards the Hydrazone form. researchgate.net |

| Electron-Donating Substituents | Shifts equilibrium towards the Azo form. researchgate.net |

| Electron-Withdrawing Substituents | Shifts equilibrium towards the Hydrazone form. nih.gov |

Photochemical and Thermal Isomerization Dynamics

Computational Simulation of cis-trans Isomerization Pathways

The photochromism of azobenzene derivatives, including this compound, is rooted in the reversible isomerization between the thermally stable trans isomer and the less stable cis isomer upon irradiation with light. longdom.org Computational simulations are instrumental in elucidating the pathways of this isomerization process.

These simulations often employ quantum chemical methods to map the potential energy surfaces of the ground and excited electronic states involved in the isomerization. chemrxiv.org The isomerization can proceed through two primary mechanisms: a rotation around the N=N double bond or an inversion at one of the nitrogen atoms. Computational studies can help determine which pathway is more favorable for a given molecule.

For related azo compounds, it has been shown that the isomerization from trans to cis is a photochemical process, while the reverse cis to trans isomerization can occur both photochemically and thermally. longdom.org The thermal isomerization is a key process that governs the lifetime of the cis isomer. Computational models can simulate the dynamics of this thermal process, often predicting a rotational mechanism via a zwitterionic transition state. researchtrends.net

Energy Profiles and Activation Barriers for Isomerization

A critical outcome of computational simulations is the determination of the energy profiles for the cis-trans isomerization. These profiles depict the change in energy as the molecule transforms from one isomer to the other, passing through a transition state.

The activation energy (or activation barrier) is the energy difference between the reactant (e.g., the cis isomer for thermal isomerization) and the transition state. This barrier is a key determinant of the rate of the isomerization reaction. A lower activation energy corresponds to a faster isomerization rate. For the thermal reversion of a methoxy derivative, an activation energy of 23 kcal/mole has been noted in one study. researchgate.net

Computational methods like DFT can be used to calculate these activation energies. researchtrends.net The accuracy of these calculations can be influenced by the level of theory and the basis set used. The calculated activation energies can then be compared with experimental values obtained from kinetic studies. researchtrends.net

The table below presents a conceptual summary of the energy profile components for the thermal cis-trans isomerization.

| Component | Description |

| Reactant (cis isomer) | The higher-energy, metastable isomer. |

| Transition State | The highest energy point along the reaction coordinate between the cis and trans isomers. Often described as having a zwitterionic character. researchtrends.net |

| Product (trans isomer) | The lower-energy, thermodynamically stable isomer. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactant. Determines the rate of isomerization. researchtrends.net |

| Reaction Energy (ΔG) | The Gibbs free energy difference between the product and the reactant. Determines the relative stability of the isomers. |

Influence of Molecular Structure on Photochromic Efficiency

The efficiency of the photochromic process, which encompasses both the photochemical and thermal isomerization steps, is strongly influenced by the molecular structure of the azobenzene derivative.

Key structural factors include:

Substituents on the Aromatic Rings: The electronic properties of substituents can affect the energy levels of the molecular orbitals involved in the electronic transitions, thereby influencing the absorption spectra and the quantum yields of isomerization. For instance, donor-acceptor substituted azobenzenes often exhibit interesting photochromic properties. longdom.org

Steric Hindrance: Bulky substituents near the azo linkage can sterically influence the planarity of the molecule and the ease of rotation around the N=N bond, which can affect both the photochemical and thermal isomerization rates.

Intramolecular Hydrogen Bonding: In hydroxyazo compounds, intramolecular hydrogen bonding can significantly impact the photochromic behavior by influencing the tautomeric equilibrium and the potential energy surfaces of the ground and excited states. researchgate.net While not directly applicable to this compound, this highlights the importance of non-covalent interactions.

Computational studies can systematically investigate the influence of these structural modifications on the photochromic efficiency by calculating changes in absorption wavelengths, excited-state lifetimes, and activation barriers for isomerization. researchtrends.net This allows for the rational design of azobenzene derivatives with desired photochromic properties for various applications.

Prediction of Non-linear Optical (NLO) Properties

The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical phenomena. Materials with significant NLO responses are crucial for developing advanced photonic and optoelectronic technologies, including optical switching, data storage, and frequency conversion. Organic molecules, particularly azo dyes, have garnered substantial interest due to their large NLO responses, which can be fine-tuned through molecular engineering.

The NLO properties of a molecule are governed by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) dictates third-order NLO phenomena such as third-harmonic generation and two-photon absorption. Computational quantum chemical methods, especially Density Functional Theory (DFT), have become powerful tools for predicting the NLO properties of molecules and guiding the design of new materials.

For this compound, the arrangement of its constituent groups suggests significant NLO potential. The molecule features a π-conjugated system, composed of the naphthalene and phenyl rings linked by the azo bridge (-N=N-). This extended system of delocalized electrons is a fundamental requirement for NLO activity. Furthermore, the methoxy group (-OCH₃) on the naphthalene ring acts as an electron-donating group (D), while the phenylazo moiety can function as an electron-accepting part (A), creating a D-π-A (donor-π-acceptor) architecture. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a key mechanism for enhancing molecular hyperpolarizabilities.

While direct experimental and comprehensive computational data specifically for this compound are not extensively documented in publicly accessible literature, its NLO properties can be predicted with confidence based on theoretical studies of closely related compounds. For instance, theoretical and experimental investigations on 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, a structurally similar azo dye, provide valuable insights.

Theoretical calculations for such molecules are typically performed using DFT with various functionals, such as B3LYP, in combination with appropriate basis sets. These calculations can determine the optimized molecular geometry, dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

Table 1: Representative Predicted NLO Properties for a Structurally Similar Azo Dye

| Parameter | Description | Representative Value |

| μ (D) | Total Dipole Moment | 3.5 - 5.0 |

| <α> (esu) | Average Linear Polarizability | 3.0 - 4.0 x 10⁻²³ |

| β_tot (esu) | Total First Hyperpolarizability | 5.0 - 15.0 x 10⁻³⁰ |

| γ (esu) | Second-Order Hyperpolarizability | 1.0 - 2.5 x 10⁻³⁴ |

Note: The values presented are representative and based on computational studies of structurally analogous azo dyes, such as those containing methoxy and phenylazo-naphthalene moieties. The exact values for this compound would require specific computational analysis.

The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-order NLO applications. For azo dyes, β values are significantly influenced by the strength of the donor and acceptor groups and the length of the π-conjugated bridge. researchgate.net The methoxy group in this compound serves as a moderate electron donor, contributing to the ICT and enhancing the NLO response.

Third-order NLO properties, characterized by the second hyperpolarizability (γ), are also prominent in these types of molecules. Experimental techniques like the Z-scan method are often employed to measure the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order susceptibility (χ⁽³⁾) and the molecular second hyperpolarizability (γ) can be derived. researchgate.net Studies on similar azo dyes have shown that they exhibit significant third-order NLO responses, making them candidates for applications in optical limiting and all-optical switching. researchgate.net

The computational analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), further elucidates the NLO behavior. For D-π-A systems like this compound, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a smaller energy gap generally correlates with higher molecular polarizability and, consequently, a larger NLO response.

Investigation of Isomerization Phenomena in 1 Methoxy 4 Phenylazo Naphthalene Systems

Photochemical Isomerization: Mechanism and Efficiency

The conversion of 1-Methoxy-4-(Phenylazo)Naphthalene from its E to Z form is initiated by the absorption of a photon. This process typically occurs upon irradiation with UV or visible light, exciting the molecule and enabling the rotation or inversion of the N=N bond.

Quantum Yields and Photostationary States

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. For azobenzene (B91143) derivatives, the quantum yield for the E→Z isomerization (ΦE→Z) is often lower than that of the reverse Z→E process (ΦZ→E). For instance, related phenylazopyrazole photoswitches show that upon irradiation with 365 nm light, a high percentage of the Z isomer can be formed. nih.gov

Continuous irradiation at a wavelength absorbed by both isomers leads to a photostationary state (PSS), a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The composition of the PSS is dependent on the irradiation wavelength and the molar absorption coefficients of the two isomers at that wavelength. For many azobenzene systems, irradiation in the π→π* absorption band (typically in the UV region) favors a high population of the Z isomer at the PSS. Conversely, irradiation in the n→π* band (typically in the visible region) often results in a PSS enriched with the E isomer. nih.gov In some N-acetylated phenylazopyrazoles, irradiation at 365 nm can lead to a Z-isomer content of up to 98%. nih.gov

Wavelength Dependence of Photoisomerization

The specific wavelengths of light used are crucial for controlling the isomerization process. The E isomer of azobenzene-type molecules generally has a strong π→π* absorption band in the UV region and a weaker n→π* absorption band in the visible spectrum. The Z isomer also possesses these bands, but they are often shifted and have different intensities. beilstein-journals.org

Selective switching is achieved by choosing wavelengths that are preferentially absorbed by one isomer over the other. For example, irradiating with UV light (e.g., 365 nm) typically converts the E form to the Z form. The reverse isomerization can then be triggered by irradiating with visible light (e.g., 445 nm) that is more strongly absorbed by the Z isomer. nih.gov This wavelength-dependent control allows for the reversible "on" and "off" switching of the molecule's state.

Thermal Isomerization: Kinetics and Stability of Isomers

In the absence of light, the metastable Z isomer of this compound will spontaneously revert to the more stable E isomer. This thermal back-reaction is a first-order kinetic process, and its rate is a key determinant of the isomer's stability.

Rate Constants and Activation Parameters for Thermal Back-Reaction

The rate of thermal Z→E isomerization is described by a rate constant (k) and is often discussed in terms of the isomer's half-life (t1/2), the time it takes for half of the Z isomers in a sample to revert to the E form. This process is temperature-dependent, and its kinetics can be used to determine important thermodynamic activation parameters.

The activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide insight into the energy barrier and the molecular changes involved in reaching the transition state. These parameters are typically determined by studying the reaction rate at various temperatures and applying the Arrhenius and Eyring equations. For some related heteroaryl azoswitches, the energy barrier for thermal isomerization can be around 24 kcal mol−1, leading to half-lives that can span from minutes to years depending on the molecular structure. nih.gov

Table 1: Representative Activation Parameters for Thermal Isomerization (Note: This table is illustrative, based on general findings for azobenzene derivatives, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Description | Typical Value Range |

| Ea (kJ/mol) | Activation Energy | 90 - 110 |

| ΔH‡ (kJ/mol) | Enthalpy of Activation | 85 - 105 |

| ΔS‡ (J/mol·K) | Entropy of Activation | -20 to +20 |

| t1/2 | Half-life | Seconds to Days |

Role of Substituents and Steric Hindrance on Thermal Stability

The stability of the Z isomer is significantly influenced by the electronic nature and position of substituents on the azobenzene core. The methoxy (B1213986) group (–OCH3) on the naphthalene (B1677914) ring of the title compound is an electron-donating group. Such groups can affect the energy levels of the molecular orbitals and the polarity of the N=N bond, thereby altering the kinetics of thermal relaxation.

Steric hindrance, the interference between bulky groups of atoms, also plays a crucial role. The naphthalene moiety itself is bulkier than a simple phenyl ring, which can influence the planarity of the molecule and the relative stability of the isomers. nih.gov In related systems, it has been shown that substituents can influence the preferred isomerization pathway (inversion vs. rotation) and the energy of the transition state, directly impacting the thermal stability of the Z form. researchgate.net For example, the introduction of bulky groups near the azo linkage can increase steric strain in the planar E isomer, potentially lowering the energy barrier for thermal relaxation from the Z state.

Reversible Photochromic Systems for Functional Molecules

The ability of this compound and related compounds to undergo reversible isomerization makes them excellent candidates for building blocks in functional molecules and "smart" materials. nih.gov By incorporating these photoswitches into other molecular architectures, such as polymers or biological molecules, it is possible to control properties and functions with light. nih.gov

Applications are diverse and include:

Optical Data Storage: The two distinct states (E and Z) can represent binary data (0 and 1).

Molecular Machines: The geometric change can be harnessed to perform mechanical work at the nanoscale.

Photopharmacology: A drug's activity can be turned on or off by light, allowing for targeted therapy with high spatiotemporal control. nih.gov

Smart Coatings: Materials whose properties, like color or wettability, can be changed on demand.

The naphthalene group, in particular, can enhance properties like photostability and fluorescence, making these derivatives attractive for applications in sensing and imaging. nih.gov The development of these systems relies on a deep understanding of the isomerization phenomena, as the efficiency, speed, and stability of the switching process are paramount for reliable performance.

Elucidation of Isomerization Behaviors in Substituted and Bis(phenylazo)naphthalenes

The isomerization of azobenzenes, a reversible transformation between two isomers, the stable trans (E) form and the metastable cis (Z) form, is a phenomenon of significant scientific interest, particularly in the development of molecular switches and photosensitive materials. This process can be triggered by light (photoisomerization) or heat (thermal isomerization). The underlying mechanisms for thermal cis-to-trans isomerization are generally accepted to be either rotation around the N=N double bond or an inversion (umklapp) mechanism involving a linear transition state. unimi.itnih.gov In the context of this compound systems, the introduction of substituents to the phenyl ring or the creation of multiazofunctional systems, such as bis(phenylazo)naphthalenes, profoundly influences these isomerization pathways.

Research into 4-(p- and m-substituted phenylazo)-1-methoxynaphthalenes has provided significant insights into how electronic effects govern the isomerization mechanism. ias.ac.in Kinetic studies of the photo and thermal E/Z isomerization have demonstrated that the nature of the substituent is a key determinant of the preferred pathway. ias.ac.in A clear distinction has been observed between derivatives with "push-push" substituents and those with "push-pull" substituents.

Table 1: Isomerization Mechanisms for Substituted 4-(Phenylazo)-1-methoxynaphthalenes

This interactive table summarizes the proposed isomerization mechanisms based on the substituent on the phenyl ring.

| Substituent | Substituent Position | Electronic Character | Proposed Thermal Isomerization Mechanism |

| -OCH₃ | para | Push-Push | Inversional ias.ac.in |

| -CH₃ | para | Push-Push | Inversional ias.ac.in |

| -Cl | para | Push-Push | Inversional ias.ac.in |

| -H | - | Push-Push (relative) | Inversional ias.ac.in |

| -NO₂ | meta | Push-Push | Inversional ias.ac.in |

| -NO₂ | para | Push-Pull | Rotational ias.ac.in |

The investigation extends to more complex structures like bis(phenylazo)naphthalenes. In a study on the photo and thermal cis/trans isomerization of 1,1'-dimethoxy-4,4'-bis(phenylazo)-2,2'-binaphthyl in chloroform, a "simultaneous mechanism" was proposed. ias.ac.in This suggests a more complex, potentially cooperative isomerization process involving both azo groups within the molecule, differing from the behavior of monosubstituted analogs. The synthesis of various isomeric bis(pyridyloxy)naphthalenes and naphthalene diimide linked bis-naphthalimides further underscores the broad interest in bifunctional naphthalene systems, although their isomerization properties are distinct from azo compounds. mdpi.comnih.gov

The development of novel azopolyimides incorporating photoresponsive azo-naphthalene units highlights the practical application of these isomerization principles. acs.org In these polymeric systems, efficient and stable cis-trans photo/thermal switching has been achieved, with the potential for applications in photocontrollable optoelectronics. acs.org After numerous repetitive switching cycles, these materials have demonstrated excellent stability, retaining a high percentage of their conversion capability. acs.org

Advanced Research Applications and Functional Material Integration

Photoresponsive Materials Development Based on Azo-Naphthalene Derivatives

The development of materials that respond to light stimuli is a burgeoning field of research, with applications ranging from data storage to smart textiles. Azo-naphthalene derivatives, including 1-Methoxy-4-(phenylazo)naphthalene, are at the forefront of this research due to their inherent photochromic properties.

Design Principles for Photochromic Sensors and Switches

The core principle behind the photoresponsive behavior of this compound lies in the reversible trans-cis isomerization of the azo (-N=N-) group upon exposure to light of specific wavelengths. The more stable trans isomer can be converted to the higher-energy cis isomer, leading to a significant change in the molecule's geometry and, consequently, its physical and chemical properties. This reversible transformation is the foundation for its use in photochromic sensors and switches.

The design of such materials is guided by several key principles. The naphthalene (B1677914) and phenyl rings provide a rigid, conjugated system that influences the absorption spectrum of the molecule. The methoxy (B1213986) group (-OCH3) on the naphthalene ring acts as an electron-donating group, which can affect the energy levels of the molecular orbitals and thus the wavelengths required for isomerization. The general mechanism involves the π-π* and n-π* electronic transitions within the azo chromophore. jchemrev.comresearchgate.net

The efficiency of the photo-switching process and the stability of the different isomeric states are crucial for practical applications. These properties can be tuned by modifying the chemical structure, for instance, by introducing different substituents on the aromatic rings. While specific studies on this compound are limited, research on related azo compounds provides a framework for understanding its potential. jchemrev.comresearchgate.net

Integration into Polymeric Matrices and Thin Films

For practical applications, individual molecules of this compound are often integrated into larger, more robust systems like polymeric matrices and thin films. This integration allows for the creation of functional materials with macroscopic photoresponsive properties. When embedded in a polymer, the photo-induced isomerization of the azo dye can induce changes in the polymer's properties, such as its refractive index, dichroism, and surface topography.

This phenomenon has been harnessed for applications like optical data storage. Information can be written and erased by using light to switch the azo dye between its two states. The change in the optical properties of the material at the molecular level translates into a readable signal at the macroscopic level. While direct research on this compound for this purpose is not widely published, the principles are well-established for other azo dyes.

Contributions to Dye Chemistry Research (Academic Focus)

Azo dyes are a cornerstone of the chemical industry, and academic research continues to explore the fundamental aspects of their behavior. This compound serves as an interesting model compound for such studies.

Structure-Color Relationships in Azo Chromophores

The color of an azo dye is intrinsically linked to its molecular structure. The extended π-conjugated system, which includes the phenyl ring, the azo bridge, and the naphthalene system, is the primary chromophore responsible for absorbing light in the visible region of the spectrum. The position and intensity of the absorption bands are influenced by the electronic nature of the substituents.

In this compound, the methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted phenylazonaphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The study of such relationships in a series of related azo dyes allows for the rational design of dyes with specific, desired colors. icrc.ac.ir

The color of azo dyes can also be influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the ground and excited state energies of the dye molecule to different extents, leading to shifts in the absorption spectrum.

Fundamental Studies on Dyeing Mechanisms and Interactions

The application of azo dyes, including those based on naphthalene, to textile fibers is a complex process governed by various intermolecular forces. icrc.ac.ir As a disperse dye, this compound would likely be applied to hydrophobic fibers like polyester. The dyeing process involves the transfer of the dye from an aqueous dispersion to the fiber, where it is held by non-covalent interactions such as van der Waals forces and dipole-dipole interactions.

Analytical Chemistry Methodologies

While specific applications of this compound in analytical chemistry are not extensively documented, the broader class of azo dyes has found use as analytical reagents. jchemrev.comjchemrev.com Azo compounds can act as chromogenic reagents for the spectrophotometric determination of metal ions. jchemrev.com The formation of a complex between the azo dye and a metal ion can lead to a significant change in the absorption spectrum, allowing for quantitative analysis.

Use as Spectroscopic Probes and Standards

The inherent structure of this compound, featuring a prominent chromophore, makes it a subject of interest for spectroscopic applications. The extended conjugation between the phenyl ring, the azo bridge, and the methoxy-naphthalene system results in strong absorption in the UV-visible region of the electromagnetic spectrum. This property is the basis for its potential use as a spectroscopic probe. Changes in the local chemical environment, such as solvent polarity, pH, or the presence of metal ions, can influence the electronic distribution within the molecule, leading to measurable shifts in its absorption spectrum (solvatochromism).

While specific studies detailing its use as a probe are not extensively documented, the photochemical behaviors of similar azo compounds are well-established. For instance, the reversible trans-cis isomerization of the azo group under UV and visible light is a known phenomenon that can be harnessed for photoswitchable systems. This process is often inhibited upon complexation with metal ions. researchgate.net Furthermore, with a precise monoisotopic mass of 262.11063 Da, this compound can serve as a reliable standard or reference compound in mass spectrometry techniques for calibration and identification purposes. uni.lu

Development of Detection and Quantification Techniques

The detection and quantification of this compound in various matrices can be accomplished using standard analytical techniques that leverage its distinct physical and chemical properties. High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a primary method, utilizing the compound's strong light absorption for sensitive measurement.

Advanced mass spectrometry (MS) techniques, including ion mobility-mass spectrometry, offer high specificity and sensitivity for its detection. The predicted collision cross-section (CCS) is a key parameter in ion mobility, representing the effective area of an ion in the gas phase. This value is useful for identifying the compound in complex mixtures. Predicted CCS values for various adducts of this compound have been calculated, providing a valuable reference for analytical method development. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu Data calculated using CCSbase and presented for enhanced analytical identification.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 263.11791 | 157.6 |

| [M+Na]⁺ | 285.09985 | 165.6 |

| [M-H]⁻ | 261.10335 | 167.9 |

| [M+K]⁺ | 301.07379 | 161.9 |

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the azo group in this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This allows the compound to act as a ligand in the formation of stable metal complexes, a field that has garnered significant interest due to the diverse electronic, magnetic, and catalytic properties of the resulting materials. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with azo naphthalene ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netresearchgate.net For this compound, a general procedure would involve dissolving the compound in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of a metal salt, such as a chloride, nitrate, or acetate (B1210297) of transition metals like copper(II), cobalt(II), nickel(II), or zinc(II). researchgate.netrjpbcs.com The reaction mixture is often stirred and may require heating to facilitate the formation of the complex, which can then be isolated as a precipitate. rjpbcs.com

Characterization of these newly formed complexes is crucial to determine their structure and properties. A suite of spectroscopic and analytical methods is employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm coordination, researchers look for shifts in the vibrational frequencies of key functional groups. A shift in the N=N stretching frequency is a primary indicator of the azo group's involvement in bonding with the metal ion.

UV-Visible Spectroscopy: The formation of a complex alters the electronic structure of the ligand, leading to a shift in the absorption bands compared to the free ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can reveal changes in the chemical environment of the naphthalene and phenyl protons and carbons upon complexation, particularly those near the azo-metal coordination site. nih.gov

Molar Conductivity and Magnetic Susceptibility: These measurements provide insights into the nature of the complexes (ionic or non-ionic) and the geometry around the central metal ion. researchgate.net

Based on studies of similar ligands, it is proposed that this compound could form complexes with various metals, potentially adopting geometries such as octahedral or tetrahedral depending on the metal and reaction conditions. researchgate.net

Catalytic Applications of Metal-Azo Naphthalene Complexes

Metal complexes derived from azo-naphthalene ligands have demonstrated significant potential as catalysts in various chemical transformations. A key area of application is in mimicking the function of enzymes. For example, in-situ formed copper(II) complexes of structurally related azo-naphthalene ligands have been shown to be excellent catalysts for the oxidation of catechol, mimicking the activity of the catecholase enzyme. researchgate.net

In one study, the catalytic activity was found to be highly dependent on the ligand-to-metal ratio and the solvent used. The highest reaction rate observed was 25.1 µmol L⁻¹ min⁻¹ when a 2:1 ligand-to-metal ratio was used in methanol. researchgate.net This highlights the tunability of these catalytic systems. Furthermore, metal complexes of other azo compounds have been investigated as potential catalysts for water oxidation, with the catalytic activity being heavily influenced by the nature of the central metal ion. researchgate.net These findings suggest that metal complexes of this compound could be promising candidates for development as catalysts in oxidation reactions and other organic transformations.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| (E)-1-((4-methoxyphenyl)diazenyl)naphthalen-2-ol |

| 4-(phenylazo)-1-naphthol (B1615267) |

| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone |

| [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxy benzoyl)-Thiourea] |

| Catechol |

| Copper(II) |

| Cobalt(II) |

| Nickel(II) |

| Zinc(II) |

Emerging Research Directions and Future Perspectives

Exploration of Novel Substituent Effects and Naphthalene (B1677914) Architectures

Future research will likely focus on systematic modifications of the 1-Methoxy-4-(phenylazo)naphthalene scaffold to fine-tune its electronic and optical properties. The existing methoxy (B1213986) group serves as an electron-donating substituent, influencing the molecule's absorption spectrum and isomerization dynamics. researchgate.nettandfonline.com The exploration of a wider range of substituents, at various positions on both the phenyl and naphthyl rings, represents a significant avenue for discovery.

Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or additional electron-donating groups could create "push-pull" systems, which are known to enhance nonlinear optical (NLO) properties and shift absorption to longer wavelengths. bohrium.comroyalsocietypublishing.org Systematically varying substituents allows for the precise tuning of properties like the thermal relaxation rate of the Z-isomer, a critical parameter for applications in molecular switches and data storage. mdpi.comrsc.org For instance, strategic placement of bulky substituents can hinder the thermal relaxation from the Z to the E form, leading to more stable photoswitched states. nih.gov

Naphthalene Architectures: Beyond simple substitution, future work may involve creating more complex naphthalene-based architectures. This includes the synthesis of bis-azo compounds or polymers where the this compound unit is a repeating monomer. bohrium.com Modifying the connectivity, such as synthesizing 1,5- or 2,6-linked naphthalene-azo systems, would drastically alter the molecular geometry and electronic conjugation, leading to novel materials. beilstein-journals.org Research into different naphthalene diimide isomers has shown that translocating connection points around the aromatic core is an effective strategy for generating new materials with distinct electronic characteristics. beilstein-journals.org

| Substituent Group | Position on Scaffold | Predicted Effect | Potential Application |

|---|---|---|---|

| Nitro (-NO₂) | para-position of Phenyl ring | Bathochromic shift (red-shift) of π-π* transition, enhanced NLO properties. bohrium.comroyalsocietypublishing.org | Optical switching, data storage. tandfonline.com |

| Amino (-NH₂) | ortho-position of Naphthyl ring | Increased electron-donating character, potential for hydrogen bonding to stabilize Z-isomer. nih.gov | Stable molecular switches. |

| Tert-butyl | ortho-position of Phenyl ring | Steric hindrance, slowing of Z-to-E thermal isomerization. nih.gov | Long-term optical memory. |

| Fluorine (-F) | ortho-positions of Phenyl ring | Separation of n-π* bands of isomers, enhanced Z-isomer stability. mdpi.com | Photoswitching with visible light. |

Advanced Spectroscopic Probes for Dynamic Processes

To fully understand and engineer the photoswitching behavior of this compound, advanced spectroscopic techniques are indispensable. While steady-state UV-Vis spectroscopy provides basic information, the true dynamics of photoisomerization occur on ultrafast timescales.

Future research will increasingly employ time-resolved spectroscopy to map the entire photochemical reaction pathway. unipi.it Techniques like femtosecond transient absorption spectroscopy can track the evolution of the molecule from the initial excited state through conical intersections and relaxation back to the ground state of either the E or Z isomer. acs.orgrsc.org This allows researchers to identify transient species, determine excited-state lifetimes, and calculate isomerization quantum yields with high precision. acs.org

Furthermore, techniques such as time-resolved stimulated Raman spectroscopy can provide structural information on the fleeting intermediate states, offering a more complete picture of the isomerization mechanism, whether it proceeds via inversion or rotation. acs.org Investigating these dynamics in different environments, such as in various solvents or within a polymer matrix, will be crucial for designing materials where the photoswitching process can be reliably controlled. rsc.org Understanding how spatial confinement alters isomerization dynamics, for example, is key to developing robust solid-state devices. rsc.orgresearchgate.net

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Femtosecond Transient Absorption | Excited-state lifetimes, isomerization quantum yields, identification of transient species. acs.org | Reveals the efficiency and speed of the E↔Z switching process. |

| Time-Resolved Fluorescence | Dynamics of emissive excited states, competing relaxation pathways. acs.org | Quantifies deactivation pathways that compete with isomerization. |

| Time-Resolved Stimulated Raman | Vibrational (structural) information about excited-state intermediates. acs.org | Elucidates the specific geometric changes during the isomerization pathway (e.g., rotation vs. inversion). |

| 2D Electronic Spectroscopy | Coupling between electronic states, energy transfer pathways. | Maps the flow of energy from initial photoexcitation to the final isomeric state. |

Integration with Nanoscience and Supramolecular Chemistry

A major frontier for this compound is its incorporation into larger, functional systems through nanoscience and supramolecular chemistry. udayton.edu The molecule's ability to change shape upon irradiation makes it an ideal building block for creating dynamic materials that respond to light. acs.org

Supramolecular Assemblies: Researchers are exploring the use of azobenzene (B91143) derivatives to control the formation and dissociation of supramolecular polymers. acs.org By designing variants of this compound with self-assembly motifs (e.g., hydrogen bonding sites), it would be possible to create fibers, gels, or vesicles that can be assembled or disassembled with light. The transition from the linear E isomer to the bent Z isomer can disrupt the packing required for assembly, providing a powerful control mechanism. acs.org

Nanoparticle Functionalization: Attaching this compound to the surface of nanoparticles (e.g., gold, silica) is another promising direction. nih.govacs.org Such functionalized nanoparticles could be used for light-triggered drug delivery, where UV or visible light causes the azo compound to isomerize, altering the surface chemistry of the nanoparticle and releasing a payload. The hydrophobic nature of the azobenzene core can be overcome by co-adsorbing it with water-solubilizing ligands, making these systems compatible with aqueous and biological environments. nih.govpetr-kral.com The nanoparticle platform also allows for the systematic study of how the local environment affects the switching properties of the azo dye. acs.org

Computational Design and Predictive Modeling for Targeted Applications

As the complexity of molecular targets increases, computational chemistry is becoming an essential tool for predictive design. unipi.it Instead of relying solely on trial-and-error synthesis, researchers can now model new derivatives of this compound and predict their properties before entering the lab.

Predicting Photophysical Properties: Quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate absorption spectra, molecular orbital energies, and the energy barriers for thermal isomerization. mdpi.com Molecular dynamics simulations coupled with excitation energy calculations can predict the absorption band shape in different solvents, providing a more realistic picture than simple vertical transition calculations. nih.gov These tools allow for the rapid screening of many different substituent patterns to identify candidates with desired optical properties, such as absorption in the visible or near-infrared region. nih.gov

Modeling Dynamic Processes: Semiclassical "on-the-fly" simulations can model the nonadiabatic dynamics of the photoisomerization process itself. unipi.it These simulations provide detailed insight into the reaction mechanism and can help explain how factors like molecular structure or environment influence the quantum yield and reaction speed. unipi.it By understanding the fundamental physics of the switching process, molecules can be designed with optimized photoswitching behavior for applications ranging from nonlinear optics to photopharmacology. bohrium.comrsc.org

Q & A

Q. What analytical approaches differentiate this compound from structural analogs in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.